(R)-(+)-beta-Methylphenethylamine
Overview
Description
®-(+)-beta-Methylphenethylamine is a chiral amine with the molecular formula C9H13N It is an enantiomer of beta-Methylphenethylamine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-beta-Methylphenethylamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of beta-nitrostyrene using a chiral catalyst to ensure the production of the desired enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-(+)-beta-Methylphenethylamine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often using advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-beta-Methylphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: The major products include imines and nitriles.
Reduction: The major product is the corresponding amine.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
®-(+)-beta-Methylphenethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(+)-beta-Methylphenethylamine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating the release and uptake of neurotransmitters such as dopamine and norepinephrine. This modulation affects various physiological processes, including mood, attention, and arousal.
Comparison with Similar Compounds
(S)-(-)-beta-Methylphenethylamine: The enantiomer of ®-(+)-beta-Methylphenethylamine with different pharmacological properties.
Phenethylamine: A structurally related compound with similar but less potent effects.
Amphetamine: A compound with a similar structure but significantly different pharmacological effects.
Uniqueness: ®-(+)-beta-Methylphenethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other related compounds. Its ability to selectively interact with certain molecular targets makes it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORVIZLPOGIRG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364269 | |
Record name | (R)-(+)-beta-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28163-64-6 | |
Record name | (R)-(+)-beta-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-beta-Methylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of (R)-β-Methylphenethylamine challenging, and how does the research address this?
A: The synthesis of chiral amines like (R)-β-Methylphenethylamine can be challenging due to product inhibition during enzymatic transamination reactions. [] The research tackles this challenge by employing a dynamic kinetic resolution approach. This method utilizes a commercially available transaminase from Ruegeria pomeroyi and couples it with in situ product crystallization (ISPC). [] This strategy effectively removes the (R)-β-Methylphenethylamine product from the reaction mixture as it forms, alleviating product inhibition and pushing the reaction towards higher yields and enantiomeric excess. []
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